All-trans-hexaprenyl diphosphate(3-)
Description
Contextualization within Isoprenoid and Terpenoid Metabolism
Isoprenoids, also known as terpenoids, represent one of the largest and most diverse classes of natural products. They are all derived from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov The subsequent condensation of these units leads to the formation of a vast array of linear polyprenyl diphosphates, which serve as precursors to all isoprenoid compounds. nih.govnih.gov
All-trans-hexaprenyl diphosphate is a key intermediate in the biosynthesis of long-chain polyprenyl diphosphates. Its formation is catalyzed by hexaprenyl diphosphate synthase, an enzyme that facilitates the sequential head-to-tail condensation of isopentenyl diphosphate (IPP) molecules onto an allylic diphosphate precursor. nih.govnih.gov
There are two main types of hexaprenyl diphosphate synthases with different substrate specificities:
Geranylgeranyl-diphosphate specific: This enzyme catalyzes the addition of two isopentenyl diphosphate units to geranylgeranyl diphosphate (GGPP, a 20-carbon molecule). wikipedia.org
Farnesyl-diphosphate specific: This enzyme catalyzes the addition of three isopentenyl diphosphate units to farnesyl diphosphate (FPP, a 15-carbon molecule). expasy.orgwikipedia.org
The resulting all-trans-hexaprenyl diphosphate can then serve as a precursor for the synthesis of even longer polyprenyl chains or be directly incorporated into other essential metabolites. hmdb.ca
Table 1: Synthesis of All-trans-Hexaprenyl Diphosphate
| Enzyme Specificity | Allylic Substrate | Number of IPP Units Added | Product |
|---|---|---|---|
| Geranylgeranyl-diphosphate specific | Geranylgeranyl diphosphate (GGPP) | 2 | All-trans-hexaprenyl diphosphate |
| Farnesyl-diphosphate specific | Farnesyl diphosphate (FPP) | 3 | All-trans-hexaprenyl diphosphate |
The "all-trans" designation in all-trans-hexaprenyl diphosphate refers to the stereochemistry of the double bonds within its long hydrocarbon chain. This specific spatial arrangement is critical for its biological function. Prenyltransferases, the enzymes responsible for synthesizing these molecules, are classified as either cis- or trans-prenyltransferases based on the geometry of the double bonds they create. nih.gov The all-trans configuration is essential for the proper folding and insertion of the resulting polyprenyl tail into cellular membranes, a key feature for its role in electron transport and other membrane-associated processes. nih.govasm.org
Biological Importance and Functional Preamble
The biological significance of all-trans-hexaprenyl diphosphate stems from its role as a precursor to vital molecules, most notably coenzyme Q.
All-trans-hexaprenyl diphosphate is a central precursor in the biosynthesis of the polyisoprenoid tail of ubiquinone, also known as coenzyme Q (CoQ). tandfonline.comtandfonline.com CoQ is a lipid-soluble molecule that functions as an electron carrier in the mitochondrial electron transport chain, playing a critical role in cellular respiration and ATP production. nih.gov The length of the isoprenoid side chain of CoQ varies among different organisms. scribd.com In organisms that produce CoQ6, such as the yeast Saccharomyces cerevisiae, all-trans-hexaprenyl diphosphate is the direct precursor for the isoprenoid tail. tandfonline.comtandfonline.com The enzyme 4-hydroxybenzoate (B8730719) polyprenyl diphosphate transferase condenses all-trans-hexaprenyl diphosphate with 4-hydroxybenzoate to initiate the final steps of CoQ6 biosynthesis. tandfonline.com
Table 2: Coenzyme Q Variants and their Precursors
| Coenzyme Q Variant | Organism Example | Isoprenoid Tail Precursor |
|---|---|---|
| CoQ6 | Saccharomyces cerevisiae | All-trans-hexaprenyl diphosphate |
| CoQ8 | Escherichia coli | All-trans-octaprenyl diphosphate |
| CoQ9 | Arabidopsis thaliana | All-trans-solanesyl diphosphate |
| CoQ10 | Humans | All-trans-decaprenyl diphosphate |
Beyond its well-established role in ubiquinone biosynthesis, the hexaprenyl unit derived from all-trans-hexaprenyl diphosphate is also found in other essential metabolites. For instance, in some bacteria, it forms the side chain of menaquinone-6, a form of vitamin K2 that participates in anaerobic respiration and electron transport. cortland.eduwikipedia.org The hydrophobic nature of the all-trans-hexaprenyl tail is crucial for anchoring these quinones within the lipid bilayer of cellular membranes, facilitating their function in electron transfer processes. nih.govasm.org
Structure
2D Structure
Properties
Molecular Formula |
C30H49O7P2-3 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
[[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C30H52O7P2/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-36-39(34,35)37-38(31,32)33/h13,15,17,19,21,23H,8-12,14,16,18,20,22,24H2,1-7H3,(H,34,35)(H2,31,32,33)/p-3/b26-15+,27-17+,28-19+,29-21+,30-23+ |
InChI Key |
NGFSMHKFTZROKJ-MMSZMYIBSA-K |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C |
Origin of Product |
United States |
Biosynthesis Pathways of All Trans Hexaprenyl Diphosphate
Generation of Isoprenoid Building Blocks: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)
All isoprenoids, including all-trans-hexaprenyl diphosphate, are derived from the fundamental C5 units, IPP and DMAPP. plos.orgresearchgate.net Nature has evolved two distinct and independent metabolic routes for the synthesis of these crucial precursors: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. nih.govnih.gov
The MVA pathway, also known as the HMG-CoA reductase pathway, is the primary route for IPP and DMAPP synthesis in eukaryotes (including animals and fungi), archaea, and the cytoplasm of plants. nih.govnih.govwikipedia.org The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the isoprenoid precursors. wikipedia.orgmetwarebio.com
The initial steps involve the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.comnih.gov This is followed by the critical, rate-limiting step of the pathway, where HMG-CoA is reduced to mevalonate (MVA) by the enzyme HMG-CoA reductase (HMGR). nih.govfrontiersin.org Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. wikipedia.orgnih.gov IPP can then be converted to its more electrophilic isomer, DMAPP, by the enzyme isopentenyl diphosphate isomerase (IDI). nih.govnih.gov
Table 1: Key Enzymes and Intermediates of the Mevalonate (MVA) Pathway
| Step | Substrate | Enzyme | Product |
| 1 | Acetyl-CoA (2 molecules) | Acetyl-CoA acetyltransferase | Acetoacetyl-CoA |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| 3 | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate (MVA) |
| 4 | Mevalonate | Mevalonate kinase (MVK) | Mevalonate-5-phosphate |
| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase (PMK) | Mevalonate-5-diphosphate |
| 6 | Mevalonate-5-diphosphate | Mevalonate-5-diphosphate decarboxylase (MPD) | Isopentenyl diphosphate (IPP) |
| 7 | Isopentenyl diphosphate (IPP) | Isopentenyl diphosphate isomerase (IDI) | Dimethylallyl diphosphate (DMAPP) |
This table summarizes the main enzymatic steps in the eukaryotic MVA pathway leading to the formation of IPP and DMAPP. metwarebio.comnih.gov
The MEP pathway, also referred to as the non-mevalonate or 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, is prevalent in most bacteria, protozoa, green algae, and plant plastids. nih.govnih.govresearchgate.net This pathway starts from the central metabolites pyruvate and D-glyceraldehyde 3-phosphate. plos.orgnih.gov
The first committed step is the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). nih.gov DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR/IspC). nih.govnih.gov A series of subsequent enzymatic reactions, involving cytidine 5'-triphosphate (CTP) and ATP, ultimately leads to the formation of both IPP and DMAPP. nih.govnih.gov Unlike the MVA pathway, the final enzyme of the MEP pathway, IspH, produces a mixture of IPP and DMAPP, making the IPP isomerase not essential for all organisms that use this pathway. nih.gov
Table 2: Key Enzymes and Intermediates of the Methylerythritol Phosphate (MEP) Pathway
| Step | Substrates | Enzyme | Product |
| 1 | Pyruvate + D-glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2 | DXP | 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 3 | MEP + CTP | CDP-ME synthetase (IspD) | 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) |
| 4 | CDP-ME + ATP | CDP-ME kinase (IspE) | 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) |
| 5 | CDP-MEP | MEcPP synthase (IspF) | 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) |
| 6 | MEcPP | HMBPP synthase (IspG) | 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP) |
| 7 | HMBPP | HMBPP reductase (IspH) | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) |
This table outlines the sequential enzymatic reactions of the MEP pathway, which generates the isoprenoid precursors IPP and DMAPP. nih.govnih.gov
The distribution of the MVA and MEP pathways is a significant evolutionary divider among organisms. pnas.org The MVA pathway is characteristic of archaea, fungi, and animals. nih.gov In contrast, the MEP pathway is found in most eubacteria, green algae, and apicomplexan parasites like the malaria-causing Plasmodium falciparum. nih.govpnas.org
Higher plants are unique in that they possess and utilize both pathways in parallel, but in different cellular compartments. nih.govepa.gov The MVA pathway operates in the cytosol and endoplasmic reticulum, primarily for the synthesis of sterols and certain sesquiterpenes. nih.govpnas.org The MEP pathway is located in the plastids and is responsible for producing precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls and plastoquinone. nih.govpnas.org While compartmentalized, an exchange of isoprenoid intermediates between the two pathways can occur. nih.gov Some bacteria are exceptions to the general rule and possess genes for both pathways. nih.gov
Chain Elongation Cascade by Prenyltransferases
Once the C5 building blocks, IPP and DMAPP, are synthesized, they enter the next phase: the construction of longer-chain isoprenoids through the action of prenyltransferases. researchgate.netnih.gov These enzymes catalyze the sequential head-to-tail condensation of IPP units onto an allylic diphosphate substrate. nih.govnih.gov
Prenyltransferases, also known as isoprenyl diphosphate synthases, facilitate the stepwise addition of IPP molecules to an allylic diphosphate primer, which is typically DMAPP for the initial condensation. nih.govbiorxiv.org The reaction mechanism involves the ionization of the allylic diphosphate, creating a stabilized carbocation. This electrophilic intermediate is then attacked by the double bond of an IPP molecule. nih.gov This process adds a five-carbon unit to the growing chain and generates a new allylic diphosphate, which can then serve as the substrate for the next condensation with another IPP molecule. nih.gov This cycle of condensation reactions is repeated until a product of a specific chain length is achieved. nih.gov The final length of the polyisoprenoid chain is determined by the specific prenyltransferase enzyme. hmdb.ca
The synthesis of all-trans-hexaprenyl diphosphate (HexPP; C30) begins with shorter-chain allylic diphosphate primers. The process starts with the condensation of DMAPP (C5) and IPP (C5) to form geranyl diphosphate (GPP; C10). nih.gov The addition of another IPP unit yields farnesyl diphosphate (FPP; C15), and a subsequent addition produces geranylgeranyl diphosphate (GGPP; C20). nih.gov
These molecules (GPP, FPP, and GGPP) serve as key upstream allylic diphosphate substrates for synthases that produce longer chains. ebi.ac.uk Specifically, hexaprenyl diphosphate synthase is an enzyme that catalyzes the formation of all-trans-hexaprenyl diphosphate. wikipedia.org This enzyme facilitates the addition of IPP units to a shorter allylic primer. While some synthases can use FPP, the hexaprenyl diphosphate synthase from the archaeon Sulfolobus solfataricus shows a preference for GGPP as the allylic substrate, to which it adds two more IPP units to form the C30 HexPP. wikipedia.org The enzyme hexaprenyl diphosphate synthase (encoded by COQ1 in yeast) is responsible for elongating the prenyl chain to its final length of six isoprene units. hmdb.ca
Upstream Allylic Diphosphate Substrates
Farnesyl Diphosphate (FPP) as a Primary Precursor
Farnesyl diphosphate (FPP), a C15 isoprenoid, is a central intermediate in the biosynthesis of a vast array of terpenoids, including sterols, sesquiterpenes, and carotenoids. nih.govresearchgate.net It also serves as the primary precursor for the synthesis of all-trans-hexaprenyl diphosphate in many organisms. The biosynthesis of FPP itself is initiated by the condensation of dimethylallyl diphosphate (DMAPP) with two molecules of isopentenyl diphosphate (IPP), a reaction catalyzed by FPP synthase. FPP then acts as the allylic substrate for the subsequent elongation reactions that ultimately yield all-trans-hexaprenyl diphosphate. This pathway is particularly prominent in the biosynthesis of the side chains of ubiquinones (Coenzyme Q). ebi.ac.uk
Geranylgeranyl Diphosphate (GGPP) as an Alternative Precursor
In some organisms, particularly certain archaea, geranylgeranyl diphosphate (GGPP), a C20 isoprenoid, functions as an alternative precursor for the synthesis of all-trans-hexaprenyl diphosphate. nih.govnih.gov GGPP is itself synthesized through the addition of an IPP molecule to FPP. This alternative pathway highlights the metabolic flexibility in the production of all-trans-hexaprenyl diphosphate, allowing organisms to utilize different isoprenoid intermediates based on their specific metabolic contexts.
Enzymatic Steps Directly Leading to All-trans-Hexaprenyl Diphosphate
The final steps in the biosynthesis of all-trans-hexaprenyl diphosphate are catalyzed by a class of enzymes known as hexaprenyl diphosphate synthases (HexPS). These enzymes belong to the family of prenyltransferases and are responsible for the chain elongation of the precursor molecules.
Hexaprenyl Diphosphate Synthase (HexPS; EC 2.5.1.82 and EC 2.5.1.83) Catalysis
Two distinct classes of HexPS have been characterized based on their substrate preference:
Hexaprenyl diphosphate synthase [(2E,6E)-farnesyl-diphosphate specific] (EC 2.5.1.83): This enzyme preferentially utilizes FPP as the allylic substrate.
Hexaprenyl diphosphate synthase [geranylgeranyl-diphosphate specific] (EC 2.5.1.82): This enzyme shows a preference for GGPP as the allylic substrate. nih.govexpasy.org
Both enzymes catalyze the sequential head-to-tail condensation of IPP molecules onto the respective allylic precursor.
The HexPS enzyme specific for FPP (EC 2.5.1.83) catalyzes the addition of three molecules of IPP to one molecule of FPP. nih.gov This reaction proceeds through the formation of geranylgeranyl diphosphate (C20) and geranylfarnesyl diphosphate (C25) as intermediates, ultimately yielding all-trans-hexaprenyl diphosphate (C30) and three molecules of diphosphate. The enzyme from Micrococcus luteus B-P 26 is a well-characterized example of this type of HexPS and is known to be a heterodimeric protein. nih.gov
The GGPP-specific HexPS (EC 2.5.1.82) catalyzes the condensation of two molecules of IPP with one molecule of GGPP. nih.govnih.gov This enzymatic reaction directly produces all-trans-hexaprenyl diphosphate and two molecules of diphosphate. An example of this enzyme is found in the thermoacidophilic archaeon Sulfolobus solfataricus. nih.gov
The substrate specificity of HexPS enzymes is a critical determinant of the biosynthetic pathway utilized by an organism. As their classification suggests, each enzyme exhibits a distinct preference for its allylic substrate.
The FPP-specific HexPS (EC 2.5.1.83) , such as the one from Micrococcus luteus, shows a clear preference for FPP over GGPP and is inactive with geranyl diphosphate (GPP) and DMAPP. nih.govenzyme-database.org While comprehensive kinetic data is limited, studies on the Micrococcus luteus enzyme have provided insights into its catalytic efficiency.
The GGPP-specific HexPS (EC 2.5.1.82) from Sulfolobus solfataricus demonstrates a strong preference for GGPP as the allylic substrate over FPP and is also inactive with GPP and DMAPP. expasy.orgenzyme-database.org The crystal structure of this enzyme has revealed that a single amino acid residue, Leu164, plays a crucial role in determining the final product chain length. nih.gov
Below are tables summarizing the known substrate specificities and available kinetic parameters for these enzymes.
Table 1: Substrate Specificity of Hexaprenyl Diphosphate Synthases
| Enzyme Classification | Preferred Allylic Substrate | Other Active Allylic Substrates | Inactive Allylic Substrates |
| HexPS (EC 2.5.1.83) | Farnesyl Diphosphate (FPP) | Geranylgeranyl Diphosphate (GGPP) | Geranyl Diphosphate (GPP), Dimethylallyl Diphosphate (DMAPP) |
| HexPS (EC 2.5.1.82) | Geranylgeranyl Diphosphate (GGPP) | Farnesyl Diphosphate (FPP) | Geranyl Diphosphate (GPP), Dimethylallyl Diphosphate (DMAPP) |
Table 2: Kinetic Parameters of Hexaprenyl Diphosphate Synthase from Micrococcus luteus (EC 2.5.1.83) with Farnesyl Diphosphate
| Enzyme Form | kcat (s⁻¹) |
| Wild Type | 0.23 |
| Mutant B-A79L | 0.18 |
| Mutant B-A79F | 0.17 |
| Mutant B-V76G | 0.22 |
Role of Divalent Cations in Enzyme Activity
Divalent cations are crucial cofactors for the enzymatic activity of prenyltransferases, including all-trans-hexaprenyl diphosphate synthase. These ions play a vital role in the binding of the pyrophosphate moieties of the substrates, facilitating the ionization of the allylic diphosphate, and stabilizing the resulting carbocation intermediate, which is essential for the condensation reaction. The activity of hexaprenyl pyrophosphate synthetase is absolutely dependent on the presence of divalent cations.
Research on the hexaprenyl pyrophosphate synthetase isolated from Micrococcus luteus B-P 26 has provided specific insights into its divalent cation requirements. The enzyme demonstrates a clear preference for magnesium ions (Mg²⁺) for its catalytic function. The optimal concentration of Mg²⁺ for the enzyme's activity has been determined to be 5 mM.
While Mg²⁺ is the most effective cation, other divalent cations can substitute for it, although with significantly reduced efficacy. Manganese ions (Mn²⁺) can also support the enzymatic reaction, but the activity achieved is only about half of that observed with an optimal concentration of Mg²⁺. Other cations, such as cobalt (Co²⁺), have been shown to be even less effective. This indicates a specific structural and charge-based requirement at the enzyme's active site, which is best fulfilled by Mg²⁺.
The concentration of the divalent cation is a critical factor. For a related enzyme, undecaprenyl pyrophosphate synthase, maximal activity is observed at a Mg²⁺ concentration of 1 mM. nih.gov However, at concentrations significantly above the optimum, a notable decrease in enzyme activity occurs. nih.gov For instance, at a 50 mM concentration of Mg²⁺, the activity of undecaprenyl pyrophosphate synthase drops significantly. nih.gov This inhibitory effect at high concentrations may be due to the formation of cation-pyrophosphate complexes that interfere with substrate binding or product release.
The interaction between the divalent cation, the enzyme, and the substrates is highly coordinated. In related enzymes, the metal ion is typically coordinated by the pyrophosphate group of the allylic substrate (like farnesyl diphosphate), specific amino acid residues within the enzyme's active site (such as aspartate), and water molecules. nih.gov This coordination is believed to properly orient the substrates for the nucleophilic attack by the incoming isopentenyl diphosphate and to assist in the departure of the pyrophosphate group.
Table 1: Effect of Divalent Cations on Hexaprenyl Pyrophosphate Synthetase Activity
| Divalent Cation | Optimal Concentration | Relative Activity (%) |
|---|---|---|
| Magnesium (Mg²⁺) | 5 mM | 100 |
| Manganese (Mn²⁺) | - | ~50 |
| Cobalt (Co²⁺) | - | <50 |
Enzymology and Structural Biology of All Trans Hexaprenyl Diphosphate Synthases
Classification and Oligomeric States of Prenyltransferases
Prenyltransferases, the broader family to which hexaprenyl diphosphate (B83284) synthases belong, are enzymes that catalyze the transfer of a prenyl group to an acceptor molecule. They are broadly categorized based on the stereochemistry of the newly formed double bonds in their products.
Based on the geometry of the double bonds they create, prenyltransferases are divided into two main classes: trans (or E) and cis (or Z) prenyltransferases. nih.govwikipedia.org Trans-prenyltransferases are responsible for synthesizing isoprenoids with trans double bonds. nih.gov This class of enzymes is further categorized by the length of the carbon backbone of their products into short-chain (C10–C25), medium-chain (C30–C35), and long-chain (C40–C50) prenyltransferases. nih.govresearchgate.net
Trans-prenyltransferases exhibit diversity in their subunit composition, leading to their classification as either homo-oligomeric or hetero-oligomeric enzymes. nih.govnih.gov
Homo-oligomeric enzymes are composed of identical subunits. nih.gov Many of these enzymes function as homodimers, although tetrameric, hexameric, and even larger oligomeric structures have been observed. nih.gov
Hetero-oligomeric enzymes , in contrast, are made up of different subunits. nih.govnih.gov All-trans-hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26 is a prime example of a hetero-oligomeric trans-prenyltransferase. nih.gov
| Enzyme Type | Subunit Composition | Example |
| Homo-oligomeric | Identical subunits | Farnesyl diphosphate synthase |
| Hetero-oligomeric | Different subunits | Hexaprenyl diphosphate synthase from M. luteus |
Structural Characterization of Hexaprenyl Diphosphate Synthase (HexPS)
The intricate three-dimensional structure of Hexaprenyl Diphosphate Synthase (HexPS) provides profound insights into its catalytic mechanism and the determination of its product's chain length.
The catalytic activity of HexPS resides primarily within the larger HexB subunit. nih.govnih.gov This subunit contains two highly conserved aspartate-rich motifs, designated as the first and second aspartate-rich motifs (FARM and SARM). nih.gov These motifs are crucial for binding the diphosphate moiety of the substrates and for catalysis of the condensation reaction. nih.govnih.gov Specifically, these aspartate residues are involved in coordinating with magnesium ions, which are essential for stabilizing the diphosphate group of the allylic substrate and facilitating the ionization step of the reaction. The smaller HexA subunit, while structurally similar to HexB, lacks these conserved catalytic motifs. nih.gov
Molecular Mechanisms of Product Chain Length Determination
A key feature of prenyltransferases is their ability to produce products of a specific chain length. In hetero-oligomeric enzymes like HexPS, this is a cooperative process involving both subunits. acs.orgresearchgate.net
The large hydrophobic cleft that extends from the catalytic HexB subunit into the HexA subunit acts as a "molecular ruler" to measure the length of the elongating prenyl chain. nih.gov The size and shape of this cleft, determined by the amino acid residues lining it, dictate the final chain length of the product. nih.gov
While the HexB subunit is responsible for the catalytic condensation reactions, the HexA subunit is directly involved in controlling the product's chain length. nih.govnih.gov Structural analyses show that the aliphatic tail of a substrate analog is accommodated within this large hydrophobic cleft, penetrating from HexB into the interior of HexA. nih.govnih.gov This arrangement strongly suggests that HexA, in cooperation with HexB, defines the boundary of the active site cavity, thereby determining when the chain elongation process terminates. nih.govnih.gov
Mutagenesis studies on other medium-chain prenyl diphosphate synthases have further solidified this concept, demonstrating that alterations in amino acid residues within both the large and small subunits can lead to changes in the chain length of the final product. acs.orgresearchgate.net This cooperative mechanism for product chain length determination is a distinctive feature of these heterodimeric enzymes. acs.org
Interplay of Subunits in Heterodimeric HexPS (e.g., HexA and HexB from Micrococcus luteus)
The hexaprenyl diphosphate synthase (HexPS) from the bacterium Micrococcus luteus B-P 26 presents a classic example of a heterodimeric trans-prenyltransferase. This enzyme is composed of two distinct subunits, a smaller subunit designated HexA and a larger subunit known as HexB Current time information in Reading, GB.nih.gov. Unlike homodimeric prenyltransferases where both subunits are identical, the functioning of this heterodimeric enzyme relies on the intricate interplay and structural cooperation between its non-identical components. Neither HexA nor HexB exhibits enzymatic activity on its own, highlighting their mutual dependency for catalysis acs.org.
The division of labor between the two subunits is a key aspect of their interplay. The larger HexB subunit houses the catalytic machinery essential for the condensation reactions. It contains two crucial aspartate-rich motifs, commonly referred to as the first and second aspartate-rich motifs (FARM and SARM), which are conserved among trans-prenyltransferases and are directly involved in binding the diphosphate moiety of the substrates and catalyzing the carbon-carbon bond formation Current time information in Reading, GB.nih.gov.
In contrast, the HexA subunit lacks these catalytic aspartate-rich motifs Current time information in Reading, GB.nih.gov. Its primary role is in determining the final chain length of the product, all-trans-hexaprenyl diphosphate (C30). The enzyme functions by catalyzing the sequential head-to-tail condensation of three molecules of isopentenyl diphosphate (IPP) onto a farnesyl diphosphate (FPP) molecule Current time information in Reading, GB.nih.gov. The growing polyprenyl chain is accommodated within a large hydrophobic cleft or tunnel. This cleft originates at the active site within the HexB subunit and extends deep into the interior of the HexA subunit Current time information in Reading, GB.nih.gov. The size and properties of this hydrophobic tunnel, contributed by both subunits, act as a molecular ruler, ultimately dictating the cessation of chain elongation once the C30 length is achieved. This cooperative arrangement suggests that while HexB is the catalytic engine, HexA provides the regulatory framework that governs the specific length of the final product Current time information in Reading, GB.nih.gov.
**Table 1: Subunit Characteristics of Hexaprenyl Diphosphate Synthase from *Micrococcus luteus***
| Subunit | Designation | Key Features | Primary Function |
|---|---|---|---|
| Small | HexA | Lacks catalytic aspartate-rich motifs; Contributes to a deep hydrophobic cleft. | Regulates product chain length. |
| Large | HexB | Contains two conserved aspartate-rich motifs (FARM and SARM). | Catalyzes the condensation reaction. |
Influence of Enzyme Source on Terminal Chain Length Specificity
The terminal chain length of the polyprenyl diphosphate product is a defining characteristic of a given prenyltransferase and is largely determined by the specific amino acid sequence and resulting three-dimensional structure of the enzyme, which varies depending on the organismal source. Isoprenyl diphosphate synthases (IDS) from different organisms synthesize products of varying lengths to suit specific physiological needs nih.gov. For instance, a hexaprenyl diphosphate synthase in yeast is responsible for synthesizing the C30 precursor for ubiquinones, whereas the synthesis of the C100 dolichol precursor for glycoprotein biosynthesis requires a distinct eicosaprenyl diphosphate synthase nih.gov.
This specificity is rooted in the architecture of the enzyme's active site. The size of the hydrophobic pocket that accommodates the growing isoprenoid chain is a critical determinant of the final product length uliege.be. A survey of amino acid sequences from a wide array of isoprenyl diphosphate synthases reveals distinct patterns related to their product specificity nih.gov. For example, in farnesyl diphosphate synthases (FPS), which typically produce a C15 product, specific positions upstream of the first aspartate-rich motif (FARM) are often occupied by bulky aromatic amino acids like phenylalanine or tyrosine in eukaryotic enzymes nih.govuliege.be. These bulky residues effectively cap the elongation cavity, preventing the addition of further isopentenyl diphosphate units.
In contrast, synthases that produce longer chains, such as geranylgeranyl diphosphate synthase (GGPPS) and other higher chain length synthases, tend to have amino acids with smaller, more flexible side chains at these equivalent positions nih.gov. This substitution of bulky residues with smaller ones, such as alanine or serine, effectively deepens the hydrophobic pocket, allowing for the accommodation of a longer growing polyprenyl chain before elongation is terminated nih.govuliege.be. Comparative analysis shows that eukaryotic, eubacterial, and archaebacterial FPSs exhibit variations in the amino acids at these key positions, which correlates with differences in their product profiles nih.gov. Therefore, the evolutionary divergence of these enzymes across different biological taxa has resulted in structural adaptations that fine-tune the active site to produce a specific, physiologically relevant chain length.
Table 2: Correlation of Amino Acid Residues with Product Chain Length in Prenyltransferases
| Enzyme Type | Typical Product | Common Amino Acid Residues at Key Positions | Implication for Active Site | Organismal Group Example |
|---|---|---|---|---|
| Farnesyl Diphosphate Synthase (FPS) | C15 | Phenylalanine (Phe), Tyrosine (Tyr) | Bulky side chains limit the size of the hydrophobic pocket. | Eukaryotes |
| Geranylgeranyl Diphosphate Synthase (GGPPS) & Longer Chain Synthases | ≥ C20 | Alanine (Ala), Serine (Ser) | Smaller side chains create a deeper hydrophobic pocket. | Eubacteria, Archaebacteria |
Enzyme Dynamics and Conformational Changes during Catalysis
The catalytic cycle of all-trans-hexaprenyl diphosphate synthases, like other enzymes, is not a static process but involves intricate and essential enzyme dynamics and conformational changes. While crystal structures provide invaluable snapshots of the enzyme, they represent time-averaged states. In reality, the enzyme molecule is flexible and undergoes conformational shifts that are crucial for substrate binding, catalysis, and product release.
A significant conformational change often occurs upon the binding of the allylic substrate, a phenomenon consistent with an induced-fit model. For some prenyltransferases, the binding of the allylic diphosphate substrate to its designated site induces a noticeable conformational change in the enzyme. This can involve the movement of structural elements, such as alpha-helices, that surround the active site. In certain cis-prenyltransferases, for example, a large conformational change of a specific helix and its surrounding environment is observed upon the binding of the allylic substrate researchgate.net. These structural rearrangements can serve multiple purposes. They can properly orient the substrates for the condensation reaction, shield the reactive carbocation intermediate from the aqueous solvent, and create the elongated hydrophobic tunnel necessary for the growing product chain.
During the chain elongation process, as successive IPP molecules are added, the growing polyprenyl chain must be translocated within the active site to position the new allylic terminus for the next condensation reaction. This translocation likely involves further subtle conformational changes within the enzyme to accommodate the lengthening hydrophobic tail of the intermediate product.
Finally, after the final C30 product, all-trans-hexaprenyl diphosphate, is synthesized, it must be released from the active site to allow for the next catalytic cycle. Given the hydrophobic nature of the long product chain, its release is a critical step. It is plausible that another conformational change is required to open the active site or alter the surface properties of the hydrophobic tunnel to facilitate the dissociation of the product. These dynamic movements underscore that the enzyme is a molecular machine that actively participates in and guides each step of the catalytic process through a series of coordinated conformational changes.
Biological Distribution and Metabolic Fates of All Trans Hexaprenyl Diphosphate
Occurrence and Function in Eukaryotic Organisms
All-trans-hexaprenyl diphosphate (B83284) is a crucial intermediate in the biosynthesis of ubiquinone, also known as coenzyme Q (CoQ), a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria. Its presence and metabolic fate are well-documented in a variety of eukaryotic organisms, from single-celled fungi to complex plant systems.
Fungi (e.g., Saccharomyces cerevisiae)
In the model fungal organism Saccharomyces cerevisiae, or baker's yeast, all-trans-hexaprenyl diphosphate is the direct precursor to the isoprenoid side chain of ubiquinone-6 (CoQ6), the predominant form of coenzyme Q in this species.
The biosynthesis of CoQ6 in Saccharomyces cerevisiae is a highly regulated process that occurs in the mitochondria. The formation of the final CoQ6 molecule involves the condensation of a C30 isoprenoid side chain, derived from all-trans-hexaprenyl diphosphate, with a benzoquinone ring precursor. This lipophilic molecule then functions as an electron carrier within the inner mitochondrial membrane, facilitating cellular respiration. The regulation of CoQ6 biosynthesis is complex, with factors such as the carbon source influencing the rate of production. For instance, high glucose concentrations have been shown to depress CoQ6 synthesis nih.gov. The entire process is carried out by a multi-subunit protein complex, often referred to as the CoQ synthome, which includes the Coq1-Coq11 proteins yeastgenome.org.
The synthesis of the C30 all-trans-hexaprenyl diphosphate is catalyzed by the enzyme hexaprenyl diphosphate synthase, which is encoded by the COQ1 gene yeastgenome.orgresearchgate.net. This enzyme is peripherally associated with the matrix side of the inner mitochondrial membrane and is responsible for determining the length of the isoprenoid tail of CoQ6 yeastgenome.org. Coq1p catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with allylic diphosphate precursors researchgate.net.
The precursors for this reaction are supplied by the upstream mevalonate (MVA) pathway. A key enzyme in this pathway is farnesyl diphosphate synthase, encoded by the FPP1 gene (also known as ERG20). This enzyme synthesizes farnesyl diphosphate (FPP), a C15 isoprenoid, which serves as a primary substrate for Coq1p to initiate the elongation to the C30 hexaprenyl diphosphate researchgate.netfrontierspartnerships.org. Thus, FPP1 is a critical upstream enzyme providing the immediate precursor for the reaction catalyzed by Coq1p.
Another enzyme in the yeast isoprenoid biosynthesis pathway is geranylgeranyl diphosphate synthase, encoded by the BTS1 gene. This enzyme is primarily responsible for synthesizing geranylgeranyl diphosphate (GGPP), a C20 isoprenoid, which is mainly used for protein geranylgeranylation nih.govresearchgate.net. While BTS1 is part of the broader isoprenoid pathway, it is not considered a direct or essential contributor to the biosynthesis of the C30 side chain of CoQ6, as this role is primarily fulfilled by the products of the FPP1 and COQ1 genes nih.gov.
Table 1: Key Enzymes in the Biosynthesis of the Hexaprenyl Side Chain of CoQ6 in Saccharomyces cerevisiae
| Gene | Enzyme | Function in CoQ6 Biosynthesis |
| FPP1 (ERG20) | Farnesyl diphosphate synthase | Synthesizes farnesyl diphosphate (FPP), the C15 precursor for the hexaprenyl diphosphate chain. |
| COQ1 | Hexaprenyl diphosphate synthase | Catalyzes the elongation of FPP to the C30 all-trans-hexaprenyl diphosphate, the direct side-chain precursor for CoQ6. |
| BTS1 | Geranylgeranyl diphosphate synthase | Primarily involved in the synthesis of geranylgeranyl diphosphate (GGPP) for protein prenylation; not a direct enzyme in the main CoQ6 biosynthetic pathway. |
Plant Systems (e.g., Tobacco BY-2 cells, Salvia miltiorrhiza, Arabidopsis thaliana)
In plant systems, the biosynthesis of ubiquinone is also a mitochondrial process, but it typically results in the formation of ubiquinone-9 (CoQ9) and ubiquinone-10 (CoQ10), which have longer isoprenoid side chains than the CoQ6 found in yeast nih.gov. All-trans-hexaprenyl diphosphate is therefore an intermediate in the synthesis of these longer polyprenyl diphosphates.
The synthesis of the polyisoprenoid tail of CoQ9 and CoQ10 occurs in the mitochondria and is catalyzed by a trans-polyprenyl diphosphate synthase nih.gov. In Arabidopsis thaliana, this enzyme is also known as AtCoq1 or AtSPS3 nih.gov. The benzoquinone ring precursor is derived from the shikimate pathway kegg.jp. The final ubiquinone molecule plays a crucial role as an electron carrier in the respiratory chain of plant mitochondria frontiersin.org. Research on various plant species has demonstrated the possibility of modulating ubiquinone levels. For instance, in Salvia miltiorrhiza, overexpression of the Coq2 enzyme, which attaches the polyprenyl chain to the benzoquinone ring, led to a significant increase in CoQ content nih.gov. Similarly, heterologous expression of a yeast Coq2 in tobacco (Nicotiana tabacum) also resulted in elevated CoQ levels nih.gov. Tobacco plants are also a natural source of solanesol, a C45 polyprenol that can be used as a raw material for the synthesis of CoQ10 researchgate.net.
A key feature of isoprenoid biosynthesis in plants is its compartmentalization into two distinct pathways: the mevalonate (MVA) pathway located in the cytosol and the methylerythritol phosphate (MEP) pathway, which operates in the plastids frontiersin.orgmdpi.com. The cytosolic MVA pathway is responsible for producing the isoprene precursors for the synthesis of sesquiterpenes, triterpenes, sterols, and the polyisoprenoid tail of ubiquinone nih.gov. In contrast, the plastidial MEP pathway provides the precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls and plastoquinone mdpi.com.
For ubiquinone biosynthesis to occur in the mitochondria, the isoprenoid precursors generated in the cytosol via the MVA pathway must be transported into the mitochondria. The precise mechanism by which these isoprenoid diphosphates are imported into the mitochondria is not yet fully understood nih.govmdpi.com. However, it is established that this transport is essential for the synthesis of the polyprenyl side chain of CoQ9 and CoQ10. This compartmentalization and the need for intracellular transport highlight the complexity of metabolic regulation in plant cells. In Salvia miltiorrhiza, while the MEP pathway is more directed towards the production of tanshinones (a type of diterpenoid), the MVA pathway is crucial for cell growth and provides the precursors for ubiquinone frontiersin.org.
Table 2: Isoprenoid Biosynthesis Pathways and their Contribution to Ubiquinone in Plants
| Pathway | Cellular Location | Primary Products | Contribution to Ubiquinone Biosynthesis |
| Mevalonate (MVA) Pathway | Cytosol | Sesquiterpenes, Triterpenes, Sterols, Brassinosteroids | Provides the isoprene precursors for the polyisoprenoid tail of CoQ9 and CoQ10. |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Monoterpenes, Diterpenes, Carotenoids, Chlorophylls, Plastoquinone | Not directly involved in the synthesis of the ubiquinone side chain. |
Mammalian Systems (e.g., Mus musculus)
In mammalian systems such as the mouse (Mus musculus), the biosynthesis of the polyisoprenoid side chains of ubiquinone (Coenzyme Q) is carried out by all-trans-polyprenyl-diphosphate synthases. Specifically, the heterotetrameric enzymes PDSS1 and PDSS2 are responsible for synthesizing the precursors for the side chains of ubiquinone-9 (CoQ9) and ubiquinone-10 (CoQ10). uniprot.orguniprot.org These enzymes catalyze the condensation of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) as a primer to produce nonaprenyl diphosphate (C45) and decaprenyl diphosphate (C50), respectively. uniprot.orguniprot.org Therefore, while mammals possess the enzymatic machinery for creating long-chain polyprenyl diphosphates for their specific coenzyme Q variants, the direct synthesis or primary role of all-trans-hexaprenyl diphosphate (C30) is not a prominent feature of their ubiquinone biosynthesis pathway.
Presence and Metabolic Role in Prokaryotic Organisms
The presence and function of all-trans-hexaprenyl diphosphate are more distinctly characterized in certain prokaryotic organisms, where it serves as a precursor for essential respiratory quinones. The enzymes responsible for its synthesis, known as hexaprenyl diphosphate synthases, exhibit structural and functional diversity between different bacterial and archaeal species.
In the bacterium Micrococcus luteus B-P 26, a heterodimeric hexaprenyl diphosphate synthase has been identified and extensively studied. nih.govnih.gov This enzyme catalyzes the formation of all-trans-hexaprenyl diphosphate (HexPP; C30) through the condensation of three molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP). nih.gov The synthase is composed of two different subunits, HexA and HexB, where HexB contains the catalytic site and HexA is involved in regulating the final product chain length. nih.gov
In contrast, other bacteria like Escherichia coli and Bacillus stearothermophilus primarily synthesize longer-chain polyprenyl diphosphates for their respiratory quinones. E. coli utilizes octaprenyl diphosphate (C40) for the biosynthesis of both ubiquinone-8 and menaquinone-8. nih.govnih.gov Similarly, Bacillus stearothermophilus possesses a heptaprenyl diphosphate (C35) synthase for its menaquinone biosynthesis. nih.gov While these organisms utilize the same fundamental biochemical pathway, the specificity of their prenyl diphosphate synthases determines the length of the isoprenoid side chain attached to their respective quinones.
| Organism | Primary Polyprenyl Diphosphate Synthesized | Enzyme Structure | End Product |
|---|---|---|---|
| Micrococcus luteus | All-trans-hexaprenyl diphosphate (C30) | Heterodimer | Menaquinone-6 (MK-6) |
| Escherichia coli | Octaprenyl diphosphate (C40) | Homodimer | Ubiquinone-8 (CoQ8), Menaquinone-8 (MK-8) |
| Bacillus stearothermophilus | Heptaprenyl diphosphate (C35) | Heterodimer | Menaquinone-7 (MK-7) |
Ubiquinones, or coenzymes Q, are vital lipid-soluble antioxidants and electron carriers in the respiratory chain. The length of their isoprenoid side chain is species-specific. For instance, in Saccharomyces cerevisiae (yeast), all-trans-hexaprenyl diphosphate is the direct precursor for the C30 side chain of Coenzyme Q6 (CoQ6). However, in bacteria such as E. coli, the biosynthesis of Coenzyme Q8 (CoQ8) requires a C40 side chain, which is derived from octaprenyl diphosphate, not hexaprenyl diphosphate. nih.gov The enzyme 4-hydroxybenzoate (B8730719) octaprenyltransferase (UbiA) catalyzes the attachment of this octaprenyl group to the 4-hydroxybenzoate ring, a key step in the CoQ8 pathway. nih.gov
Menaquinones (MK), also known as vitamin K2, are essential electron carriers, particularly during anaerobic respiration in bacteria. nih.gov The biosynthesis of menaquinone involves the prenylation of 1,4-dihydroxy-2-naphthoic acid (DHNA). The length of the attached prenyl side chain varies among different bacterial species. In E. coli, the menA gene encodes DHNA-octaprenyltransferase, an enzyme that attaches a C40 octaprenyl side chain derived from octaprenyl diphosphate to DHNA, leading to the formation of demethylmenaquinone-8. nih.gov In organisms that produce menaquinones with a C30 side chain (MK-6), such as Micrococcus luteus, all-trans-hexaprenyl diphosphate serves as the essential prenyl donor.
In the domain of Archaea, particularly in thermoacidophiles like Sulfolobus solfataricus and Sulfolobus acidocaldarius, all-trans-hexaprenyl diphosphate is a significant metabolic product. nih.govnih.gov These organisms possess unique enzymes for its synthesis, reflecting their distinct evolutionary lineage and adaptation to extreme environments. In Sulfolobus species, the C30 isoprenoid chain is a precursor for the synthesis of caldariellaquinone, a benzo[b]thiophen-4,7-quinone that functions as an electron carrier in their respiratory chains. nii.ac.jp
A novel medium-chain prenyl diphosphate synthase has been isolated and characterized from the thermoacidophilic archaeon Sulfolobus solfataricus. nih.govnih.gov This enzyme synthesizes all-trans-hexaprenyl diphosphate (C30). nih.govnih.gov Unlike the heterodimeric synthases found in bacteria like M. luteus, the S. solfataricus enzyme is a homodimer. nih.gov It catalyzes the condensation of two isopentenyl diphosphate (IPP) molecules with geranylgeranyl diphosphate (GGPP; C20) as the allylic substrate, rather than the more common farnesyl diphosphate (FPP; C15) used by other synthases. nih.govwikipedia.org The enzyme is highly thermostable, a characteristic feature of proteins from thermophilic organisms. nih.gov Phylogenetic analysis has revealed that this archaeal medium-chain synthase is evolutionarily distant from other medium- and long-chain enzymes but is more closely related to eukaryotic short-chain prenyl diphosphate synthases. nih.govnih.gov
| Property | Sulfolobus solfataricus Hexaprenyl Diphosphate Synthase |
|---|---|
| EC Number | 2.5.1.82 wikipedia.org |
| Structure | Homodimer nih.gov |
| Product | All-trans-hexaprenyl diphosphate (C30) nih.gov |
| Preferred Allylic Substrate | Geranylgeranyl diphosphate (GGPP; C20) nih.govwikipedia.org |
| Co-substrate | Isopentenyl diphosphate (IPP; C5) nih.gov |
| Cofactor Requirement | Mg²⁺ nih.gov |
| Optimal Activity Condition | Requires Triton X-100 for full activity nih.gov |
| Key Characteristic | Highly thermostable nih.gov |
Archaea (e.g., Sulfolobus solfataricus, Sulfolobus acidocaldarius)
Downstream Metabolic Conversions
Following its biosynthesis, all-trans-hexaprenyl diphosphate serves as a critical precursor for the formation of essential biomolecules. Its metabolic fate is primarily dictated by two key downstream pathways: its condensation with an aromatic acid to form a ubiquinone precursor or its further elongation into longer polyprenyl diphosphates.
Condensation with 4-Hydroxybenzoate by 4-Hydroxybenzoate Polyprenyltransferase (COQ2)
A primary metabolic route for all-trans-hexaprenyl diphosphate is its involvement in the biosynthesis of Coenzyme Q (CoQ), also known as ubiquinone. nih.govtandfonline.com This process is initiated by the enzymatic condensation of the hexaprenyl tail with 4-hydroxybenzoate (PHB). frontiersin.org This crucial reaction is catalyzed by the enzyme 4-hydroxybenzoate polyprenyltransferase, encoded by the COQ2 gene in eukaryotes. tandfonline.commedlineplus.govrhea-db.org In prokaryotes such as Escherichia coli, the homologous enzyme is encoded by the ubiA gene. tandfonline.comnih.gov
The reaction involves the transfer of the hexaprenyl group from all-trans-hexaprenyl diphosphate to the C3 position of the aromatic ring of 4-hydroxybenzoate. frontiersin.org This process results in the formation of 3-hexaprenyl-4-hydroxybenzoate and the release of diphosphate. rhea-db.orgwikipedia.org This condensation is a key step, as it commits the isoprenoid chain to the CoQ biosynthetic pathway. nih.gov
The COQ2 enzyme is a membrane-bound protein, and in eukaryotes, this reaction predominantly occurs at the inner mitochondrial membrane. frontiersin.orguniprot.org The enzyme belongs to the transferase family, specifically those that transfer aryl or alkyl groups. wikipedia.org The activity of 4-hydroxybenzoate polyprenyltransferase is dependent on the presence of magnesium ions. nih.gov
The product, 3-hexaprenyl-4-hydroxybenzoate, is the first membrane-bound intermediate in the CoQ synthesis pathway and subsequently undergoes a series of modifications, including hydroxylations, methylations, and a decarboxylation, to become the final active Coenzyme Q molecule (specifically CoQ₆ in organisms like Saccharomyces cerevisiae). tandfonline.comfrontiersin.orgmdpi.com The length of the polyprenyl side chain attached by the COQ2 homolog varies between species, determining the specific type of Coenzyme Q produced (e.g., CoQ₈ in E. coli and CoQ₁₀ in humans). tandfonline.comnih.gov
| Substrate 1 | Substrate 2 | Enzyme | Product 1 | Product 2 |
|---|---|---|---|---|
| All-trans-hexaprenyl diphosphate | 4-Hydroxybenzoate | 4-Hydroxybenzoate Polyprenyltransferase (COQ2) | 3-Hexaprenyl-4-hydroxybenzoate | Diphosphate |
Further Elongation to Longer Chain Polyprenyl Diphosphates (e.g., Heptaprenyl Diphosphate)
Alternatively, all-trans-hexaprenyl diphosphate can act as a substrate for further chain elongation. This process involves the sequential addition of C5 isoprene units derived from isopentenyl diphosphate (IPP). researchgate.net These elongation reactions are catalyzed by a class of enzymes known as polyprenyl diphosphate synthases. nih.gov
For instance, all-trans-hexaprenyl diphosphate can be converted into all-trans-heptaprenyl diphosphate (C₃₅) by the action of a heptaprenyl diphosphate synthase (EC 2.5.1.30). h-its.org This specific reaction involves the condensation of one molecule of isopentenyl diphosphate with all-trans-hexaprenyl diphosphate, releasing a molecule of diphosphate. h-its.org
Reaction: Isopentenyl diphosphate + all-trans-Hexaprenyl diphosphate ⇌ Diphosphate + All-trans-Heptaprenyl diphosphate h-its.org
These synthases are responsible for producing a variety of longer-chain polyprenyl diphosphates. nih.gov These longer molecules serve as precursors for the side chains of other vital compounds, such as the ubiquinones and menaquinones required for electron transport in different species. nih.govillinois.edu For example, heptaprenyl diphosphate is the precursor for the side chain of ubiquinone-7 (UQ₇) found in organisms like the parasite Toxoplasma gondii. nih.gov The chain length of the final product is a specific characteristic of the particular synthase enzyme. nih.gov
| Allylic Substrate | Isoprenoid Donor | Enzyme Class | Elongated Product |
|---|---|---|---|
| All-trans-hexaprenyl diphosphate | Isopentenyl diphosphate | Heptaprenyl diphosphate synthase | All-trans-heptaprenyl diphosphate |
Genetic Regulation and Functional Genomics of All Trans Hexaprenyl Diphosphate Biosynthesis
Identification and Cloning of Genes Encoding Hexaprenyl Diphosphate (B83284) Synthases (e.g., COQ1)
The enzyme responsible for the synthesis of the all-trans-hexaprenyl diphosphate side chain of coenzyme Q6 in Saccharomyces cerevisiae is hexaprenyl diphosphate synthase, encoded by the COQ1 gene. yeastgenome.org This enzyme catalyzes the formation of all-trans-polyprenyl pyrophosphates from isopentenyl diphosphate, with chain lengths typically ranging from six to ten isoprene units depending on the species. uniprot.org In humans, the synthesis of the decaprenyl diphosphate tail of coenzyme Q10 is catalyzed by a heterotetrameric enzyme complex composed of subunits encoded by the PDSS1 and PDSS2 genes, which are homologs of the yeast COQ1 gene. mdpi.comtandfonline.com
The cloning of these genes has been instrumental in characterizing their function. For instance, the COQ1 gene from Saccharomyces cerevisiae was identified and cloned, revealing a protein with highly conserved domains characteristic of prenyl diphosphate synthases. nih.gov Similarly, the structural genes for the two components of hexaprenyl diphosphate synthase in Micrococcus luteus B-P 26 have been cloned and expressed. nih.gov This bacterium possesses a unique heterodimeric enzyme, composed of subunits HexA and HexB, that work together to produce hexaprenyl diphosphate. nih.govnih.gov
The identification of these genes often relies on their ability to complement mutations in organisms deficient in coenzyme Q biosynthesis. For example, the COQ1 gene was isolated based on its ability to rescue a yeast mutant unable to synthesize coenzyme Q. nih.gov
Table 1: Key Genes in Hexaprenyl and Polyprenyl Diphosphate Synthesis
| Gene Name | Organism | Encoded Enzyme/Subunit | Function in Coenzyme Q Biosynthesis |
|---|---|---|---|
| COQ1 | Saccharomyces cerevisiae | Hexaprenyl Diphosphate Synthase | Synthesizes the C30 hexaprenyl side chain of Coenzyme Q6. yeastgenome.orguniprot.org |
| PDSS1 | Homo sapiens | Prenyldiphosphate Synthase Subunit 1 | Forms a heterotetramer with PDSS2 to synthesize the C50 decaprenyl side chain of Coenzyme Q10. mdpi.comnih.gov |
| PDSS2 | Homo sapiens | Prenyldiphosphate Synthase Subunit 2 | Forms a heterotetramer with PDSS1 to synthesize the C50 decaprenyl side chain of Coenzyme Q10. mdpi.comtandfonline.com |
| hexs-a | Micrococcus luteus | Hexaprenyl Diphosphate Synthase Subunit A (HexA) | Small subunit of the heterodimeric enzyme; involved in product chain length regulation. nih.govnih.govnih.gov |
| hexs-b | Micrococcus luteus | Hexaprenyl Diphosphate Synthase Subunit B (HexB) | Large subunit of the heterodimeric enzyme; contains the catalytic site. nih.govnih.govnih.gov |
| ubiC | Escherichia coli | Chorismate Pyruvate-Lyase | Catalyzes the first committed step in ubiquinone biosynthesis. nih.gov |
Transcriptional and Post-transcriptional Regulation of Biosynthetic Genes
The expression of genes involved in all-trans-hexaprenyl diphosphate and ubiquinone biosynthesis is subject to complex regulatory mechanisms to meet the cell's metabolic demands. In eukaryotes, the regulation of the coenzyme Q biosynthetic pathway affects all stages of protein production, including post-translational modifications and the assembly of protein-lipid complexes within the mitochondria. nih.gov
In Escherichia coli, the ubiC and ubiA genes, which are involved in the early steps of ubiquinone biosynthesis, are organized into an operon. nih.gov The expression of this operon is influenced by the available carbon source, with higher expression observed in the presence of oxidizable carbon sources compared to fermentable ones like glucose. nih.gov This suggests a transcriptional control mechanism that links ubiquinone production to the respiratory needs of the cell.
Furthermore, there is a bidirectional relationship between coenzyme Q levels and the epigenome. nih.gov The cellular status of coenzyme Q can influence the epigenetic regulation of numerous genes, and conversely, the coenzyme Q biosynthesis pathway itself is a target for epigenetic regulation. nih.gov This adds a layer of complexity to how environmental and developmental signals modulate coenzyme Q levels. nih.gov
Genetic Complementation Studies in Model Organisms
Genetic complementation has been a powerful tool for dissecting the function of genes in the all-trans-hexaprenyl diphosphate and ubiquinone biosynthetic pathways. Model organisms, particularly Saccharomyces cerevisiae, have been extensively used for these studies due to their genetic tractability.
Yeast mutants with a defective COQ1 gene are unable to produce coenzyme Q6 and are therefore respiratory-deficient, meaning they cannot grow on non-fermentable carbon sources. ucla.edu Introducing a functional copy of the COQ1 gene into these mutants restores their ability to synthesize ubiquinone and grow on such carbon sources. asm.org This classic complementation assay has been fundamental in confirming the function of COQ1 and its homologs.
The high degree of functional conservation in the ubiquinone biosynthetic pathway allows for cross-species complementation. Human homologs of the yeast COQ genes, including those involved in the synthesis of the polyprenyl tail, can often rescue the corresponding yeast mutant phenotypes. nih.gov For example, the expression of human COQ2 in a yeast coq2 null mutant restored coenzyme Q6 biosynthesis. nih.gov This functional conservation underscores the fundamental importance of this metabolic pathway across eukaryotes.
However, direct complementation is not always successful. For instance, the human PDSS1 gene does not complement the yeast Δcoq1 null mutation. nih.gov Despite this, introducing a mutation found in a human patient into the corresponding position of the yeast COQ1 gene demonstrated that the mutation indeed affects the protein's function, as it failed to complement the yeast mutant. scispace.com
Homologs and Functional Conservation of Biosynthetic Enzymes Across Kingdoms
The enzymes involved in the biosynthesis of the polyprenyl side chain of ubiquinone are remarkably conserved across different kingdoms of life. Homologs of the yeast COQ1 gene and the human PDSS1 and PDSS2 genes are found in a wide range of eukaryotes. nih.govvictorchang.edu.au This conservation is not limited to sequence identity but also extends to function, as demonstrated by the successful complementation of yeast mutants with human genes. nih.gov
The Coq1 enzyme in the protozoan parasite Toxoplasma gondii (TgCoq1) synthesizes heptaprenyl diphosphate (a C35 species), which is consistent with this organism producing ubiquinone-7. nih.govillinois.edu This highlights how the fundamental enzymatic activity is conserved, while the specific length of the isoprenoid chain can vary between species.
In bacteria, the enzymes can have different subunit structures. While many organisms have homodimeric prenyltransferases, Micrococcus luteus has a heterodimeric hexaprenyl diphosphate synthase. nih.govnih.govnih.gov This diversity in enzyme architecture, while maintaining the core catalytic function, illustrates the evolutionary adaptations of this essential pathway.
Table 2: Functional Complementation and Homologs of Hexaprenyl Diphosphate Synthase
| Organism | Gene/Enzyme | Complementation/Homology | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | COQ1 | The foundational gene for studying hexaprenyl diphosphate synthesis. | yeastgenome.org |
| Homo sapiens | PDSS1/PDSS2 | Homologs of yeast COQ1; mutations cause primary CoQ10 deficiency. | mdpi.comnih.gov |
| Homo sapiens | COQ2 | Human homolog restores CoQ6 biosynthesis in a yeast coq2 null mutant. | nih.gov |
| Toxoplasma gondii | TgCoq1 | Synthesizes heptaprenyl diphosphate for ubiquinone-7 production. | nih.govillinois.edu |
Systems Biology Approaches to Analyzing Metabolic Flux and Pathway Regulation
Systems biology offers a powerful framework for understanding the complex interplay of genetic and metabolic networks that govern the biosynthesis of all-trans-hexaprenyl diphosphate and ubiquinone. Metabolic engineering, a key discipline within systems biology, aims to rationally design and modify metabolic pathways to enhance the production of desired compounds. lbl.govnih.gov
Predictive algorithms are being developed to link changes in enzyme expression levels, as determined by proteomics or transcriptomics, to metabolic flux. embopress.org These models can help to identify key regulatory points in the ubiquinone biosynthetic pathway and guide metabolic engineering strategies. For instance, by analyzing the entire metabolic map of a cell, it is possible to identify key intermediates and design strategies to optimize their production for enhanced synthesis of downstream products like coenzyme Q. dss.go.th
The integration of genomic, transcriptomic, proteomic, and metabolomic data into comprehensive metabolic models will be crucial for a holistic understanding of the regulation of all-trans-hexaprenyl diphosphate biosynthesis and for developing effective interventions for related metabolic disorders. nih.gov
Methodologies for Research on All Trans Hexaprenyl Diphosphate and Associated Enzymes
Enzyme Activity Assays for Prenyl Diphosphate (B83284) Synthases
Accurately measuring the activity of prenyl diphosphate synthases is fundamental to characterizing these enzymes. Both non-radioactive and traditional radioactive assays are employed, with a growing preference for non-radioactive methods due to safety and disposal considerations.
The development of non-radioactive assays has been a significant advancement in the study of isoprenyl diphosphate synthases (IDSs). One such method involves thin-layer chromatography (TLC) for the separation and visualization of the enzyme's products. In this approach, the prenyl diphosphate products are dephosphorylated to their corresponding alcohols, which are then separated by TLC and can be visualized by staining, for instance with iodine. This technique provides a straightforward and cost-effective way to determine the product profile of an enzyme. For further verification, the product spots can be scraped from the TLC plate, extracted, and analyzed by mass spectrometry. nih.gov
Another powerful non-radioactive method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to directly detect the prenyl diphosphate products without the need for dephosphorylation. mpg.dedaneshyari.com This direct detection simplifies the workflow and provides high sensitivity and specificity.
A general workflow for a non-radioactive enzyme assay for a prenyl diphosphate synthase is outlined in the table below.
| Step | Description |
| Enzyme Reaction | The purified recombinant enzyme is incubated with its substrates, such as farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP), in a suitable buffer containing a divalent cation like Mg2+. |
| Reaction Termination | The reaction is stopped, often by the addition of a quenching agent like EDTA or by solvent extraction. |
| Product Treatment (if necessary) | For methods like TLC, the prenyl diphosphate products are treated with a phosphatase to remove the diphosphate group, converting them to their corresponding alcohols for easier separation. For direct detection methods like LC-MS/MS, this step is omitted. |
| Separation | The products are separated from the substrates and other reaction components. This can be achieved by TLC, high-performance liquid chromatography (HPLC), or other chromatographic techniques. |
| Detection and Quantification | The separated products are detected and quantified. For TLC, this can be done by staining and densitometry. For HPLC-based methods, detection can be achieved using UV detectors or mass spectrometers. |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the quantitative analysis of prenyl diphosphates. mpg.dedaneshyari.com This method allows for the direct measurement of the diphosphate-containing products of prenyl diphosphate synthases from complex biological mixtures, such as crude plant extracts, without the need for prior dephosphorylation. mpg.dedaneshyari.com
The LC component separates the different prenyl diphosphates based on their chain length and stereochemistry. The separated molecules are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) further fragments specific parent ions and analyzes the resulting daughter ions, providing a high degree of confidence in the identification and quantification of the target molecules. This technique is capable of separating cis and trans isomers of prenyl diphosphates. mpg.dedaneshyari.com The use of stable isotope-labeled internal standards can further enhance the accuracy of quantification. qmul.ac.uk Comprehensive LC-MS/MS platforms have been developed for the quantitative profiling of various lipid molecules, demonstrating the power of this technique for analyzing complex biological samples. nih.govnih.govresearchgate.net
The activity of all-trans-hexaprenyl diphosphate synthase can be indirectly assessed by measuring the downstream products of the metabolic pathway, such as ubiquinones (Coenzyme Q). All-trans-hexaprenyl diphosphate is a crucial precursor for the biosynthesis of the side chain of ubiquinone-6 (Coenzyme Q6). Therefore, quantifying the levels of ubiquinone can provide an indication of the flux through the pathway and, by extension, the activity of the synthase.
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a widely used method for the quantitative analysis of ubiquinones. researchgate.net Ubiquinones possess a characteristic UV absorbance due to their quinone ring, typically around 275 nm, which allows for their sensitive detection. researchgate.net The methodology involves extracting the lipids, including ubiquinones, from the biological sample, separating them on a reversed-phase HPLC column, and detecting the ubiquinone peak by its UV absorbance. Quantification is achieved by comparing the peak area to that of a known standard.
| Parameter | Typical Value/Condition |
| HPLC Column | C18 reversed-phase |
| Mobile Phase | A mixture of organic solvents like methanol, ethanol, or isopropanol, often with a small amount of an acid or buffer. |
| Detection Wavelength | 275 nm |
| Quantification | External standard calibration curve |
Recombinant Protein Expression, Purification, and Characterization
To perform detailed biochemical and structural studies, large quantities of pure and active all-trans-hexaprenyl diphosphate synthase are required. This is typically achieved through recombinant protein expression and purification.
The gene encoding the hexaprenyl diphosphate synthase is cloned into an expression vector, which is then introduced into a suitable host organism, most commonly Escherichia coli. nih.govnih.govtheadl.com The expression of the recombinant protein is induced, and the cells are then harvested and lysed. The recombinant protein is purified from the cell lysate using a series of chromatographic techniques. A common strategy is to engineer a tag (e.g., a polyhistidine-tag) onto the protein, which allows for efficient purification by affinity chromatography. researchgate.net
Once purified, the recombinant enzyme is characterized to confirm its identity and activity. This characterization often includes:
SDS-PAGE analysis to determine the purity and subunit molecular weight of the protein. theadl.com
Size-exclusion chromatography to determine the native molecular weight and oligomeric state of the enzyme. theadl.com
Enzyme activity assays (as described in section 6.1) to measure the specific activity and determine the kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for its substrates. researchgate.netresearchgate.net
For example, hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26 is a heterodimer composed of two subunits, HexA and HexB. nih.govnih.gov Both subunits are essential for catalytic activity. nih.gov Recombinant co-expression of both subunits in E. coli is necessary to obtain the active enzyme. nih.gov Similarly, geranyl diphosphate synthase has also been shown to be a heterodimer, requiring co-expression of both subunits for activity. pnas.org
Structural Determination Techniques
Understanding the three-dimensional structure of all-trans-hexaprenyl diphosphate synthase is crucial for elucidating its catalytic mechanism and for designing specific inhibitors.
X-ray crystallography is the primary technique used to determine the high-resolution three-dimensional structure of proteins and their complexes with ligands, such as substrates, inhibitors, or substrate analogs. nih.gov The process involves crystallizing the purified protein, a challenging step that requires screening a wide range of conditions. Once suitable crystals are obtained, they are exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein can be built.
The crystal structure of the heterodimeric hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26 has been determined both in its apo form and in complex with a farnesyl diphosphate analog. nih.gov This structural information has provided invaluable insights into the architecture of the active site and the roles of the two different subunits. The large subunit, HexB, contains the conserved aspartate-rich motifs typical of prenyltransferases and is responsible for catalysis. nih.gov The small subunit, HexA, which lacks these catalytic motifs, is directly involved in determining the final product chain length. nih.gov The substrate's aliphatic tail extends from the active site in HexB into a hydrophobic pocket within HexA. nih.gov Similar structural studies on related enzymes, such as heptaprenyl diphosphate synthase from Staphylococcus aureus, have revealed a conserved heterodimeric structure and provided a basis for understanding substrate binding and inhibition. nih.govresearchgate.net
| Enzyme | Organism | PDB Code | Resolution (Å) | Ligand |
| Hexaprenyl Diphosphate Synthase | Micrococcus luteus | 3AQB | 2.4 | 3-DesMe-FPP (FPP analog) |
| Heptaprenyl Diphosphate Synthase | Staphylococcus aureus | 5H9D | 2.1 | - |
Site-Directed Mutagenesis for Structure-Function Relationship Elucidation
Site-directed mutagenesis is a powerful molecular biology technique used to make specific, intentional changes to a DNA sequence, resulting in targeted modifications to the encoded protein. unito.it This method is invaluable for investigating the structure-and-function relationships of enzymes like all-trans-hexaprenyl diphosphate synthase and its associated proteins. creative-enzymes.comnih.gov By altering specific amino acid residues within the enzyme, researchers can directly assess their importance in catalysis, substrate binding, and product specificity. wikipedia.org
The general principle of site-directed mutagenesis involves using a short, synthetic DNA primer containing the desired mutation to guide the replication of a plasmid containing the gene of interest. unito.itnih.gov This process, often PCR-based, creates a modified plasmid that, when introduced into a host organism, will produce the mutant protein. creative-enzymes.comh1.co The functional consequences of the mutation are then determined by comparing the properties of the altered enzyme to the wild-type version.
In the study of enzymes related to all-trans-hexaprenyl diphosphate synthesis, site-directed mutagenesis has been instrumental in identifying key residues within conserved domains that dictate the enzyme's function. For instance, research on heptaprenyl diphosphate synthase from Bacillus subtilis, an enzyme functionally similar to hexaprenyl diphosphate synthase, has provided significant insights. Alignment of its amino acid sequence with that of hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26 revealed several highly conserved regions. nih.gov Mutagenesis studies targeting these conserved residues have demonstrated their critical roles in the enzyme's catalytic activity and in determining the final chain length of the polyprenyl product. nih.gov
One study systematically substituted 13 conserved amino acid residues in component I of the B. subtilis enzyme. The results highlighted that certain residues are crucial for binding the allylic substrate, farnesyl diphosphate, while others are involved in controlling the elongation of the isoprenoid chain. nih.gov For example, the substitution of specific amino acids was shown to dramatically alter the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov
Table 1: Effects of Site-Directed Mutagenesis on the Kinetic Parameters of Bacillus subtilis Heptaprenyl Diphosphate Synthase (Component I)
| Mutation | Effect on Km for Allylic Substrate | Effect on Vmax | Reference |
|---|---|---|---|
| Val-93 to Gly (V93G) | 3-10 fold increase | 5-15 fold decrease | nih.gov |
| Leu-94 to Ser (L94S) | 3-10 fold increase | 5-15 fold decrease | nih.gov |
| Tyr-104 to Ser (Y104S) | 3-10 fold increase | 5-15 fold decrease | nih.gov |
Furthermore, site-directed mutagenesis has been employed to alter the product specificity of these enzymes. In Sulfolobus solfataricus hexaprenyl diphosphate synthase, introducing specific amino acid substitutions in the region around the substrate-binding site allowed researchers to mimic the product determination mechanisms of other short-chain prenyl diphosphate synthases. frontiersin.org These "mimetic mutations" have successfully shifted the final product chain length, demonstrating that the structure of this region is a key determinant of product specificity. frontiersin.orgasm.org For instance, certain mutations can cause the enzyme to produce shorter-chain prenyl diphosphates, while others might lead to the synthesis of longer chains. nih.gov
Table 2: Impact of Specific Mutations on the Product Chain Length of Prenyl Diphosphate Synthases
| Enzyme System | Mutation | Observed Change in Product | Reference |
|---|---|---|---|
| Bacillus subtilis Heptaprenyl Diphosphate Synthase | D97A | Production of shorter chain prenyl diphosphates | nih.gov |
| Bacillus subtilis Heptaprenyl Diphosphate Synthase | Y103S | Production of a C40 prenyl chain length product | nih.gov |
These studies underscore the utility of site-directed mutagenesis in dissecting the molecular basis of enzyme function. By correlating specific structural changes with functional outcomes, researchers can build a detailed picture of the catalytic mechanism and the factors governing substrate recognition and product formation in the biosynthesis of all-trans-hexaprenyl diphosphate.
Genetic Engineering and Molecular Biology Techniques (e.g., PCR, Gene Deletion)
Genetic engineering and a variety of molecular biology techniques are fundamental to the study of all-trans-hexaprenyl diphosphate and the enzymes involved in its synthesis. These methods allow for the isolation, manipulation, and expression of the genes encoding these enzymes, providing a platform for detailed biochemical and functional analysis.
A crucial first step in studying a particular enzyme is often the cloning of its corresponding gene. Polymerase Chain Reaction (PCR) is a cornerstone technique for this purpose. mdpi.comresearchgate.net Researchers can design degenerate oligonucleotide primers based on conserved amino acid sequences found across different prenyltransferases. nih.gov These primers are then used to amplify a fragment of the target gene from the genomic DNA of the organism of interest. This amplified fragment can subsequently be used as a probe to screen a genomic library and isolate the full-length gene. nih.gov This approach was successfully used to clone the genes encoding the two components of hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26. nih.govasm.org
Once a gene is cloned, it is typically inserted into an expression vector, such as a plasmid. This recombinant plasmid is then introduced into a suitable host organism, most commonly Escherichia coli, which can be induced to produce large quantities of the enzyme for purification and characterization. nih.gov This heterologous expression system allows for the production of active enzyme, which can be confirmed by assaying cell-free extracts for prenyl diphosphate synthase activity and analyzing the reaction products by methods like thin-layer chromatography. nih.govasm.org
Gene deletion is another powerful technique used to investigate the physiological role of an enzyme within an organism. By creating a "knockout" mutant in which the gene for hexaprenyl diphosphate synthase is deleted or inactivated, scientists can observe the resulting phenotype. For example, in Saccharomyces cerevisiae, the gene for hexaprenyl diphosphate synthase was identified because it could complement a yeast mutant deficient in coenzyme Q biosynthesis, indicating its essential role in this pathway. nih.govasm.org Similarly, heterozygous deletion of genes in the isoprenoid biosynthesis pathway in yeast has been explored to modulate the production of various terpenes. unito.it
The creation of chimeric enzymes is another sophisticated genetic engineering approach. By swapping domains between different but related enzymes, researchers can pinpoint the specific regions responsible for certain properties, such as substrate specificity. For instance, chimeric enzymes created between a flavanone-specific prenyltransferase and an isoflavone-specific prenyltransferase revealed that a domain near the fifth transmembrane α-helix was the key determinant of flavonoid specificity. nih.gov This technique could be similarly applied to different prenyl diphosphate synthases to better understand the determinants of product chain length.
These molecular biology and genetic engineering techniques, summarized in the table below, provide a robust toolkit for the comprehensive study of all-trans-hexaprenyl diphosphate synthase and related enzymes, from the initial identification of the gene to the detailed elucidation of its function and physiological importance.
Table 3: Key Molecular Biology Techniques in the Study of Hexaprenyl Diphosphate Synthase
| Technique | Application | Example | Reference |
|---|---|---|---|
| PCR with Degenerate Primers | Gene cloning | Amplification of a hexaprenyl diphosphate synthase gene fragment based on conserved motifs. | nih.gov |
| Heterologous Gene Expression | Enzyme production and characterization | Expression of M. luteus hexaprenyl diphosphate synthase in E. coli to verify its activity. | nih.govasm.org |
| Gene Deletion/Complementation | In vivo function analysis | Complementation of a yeast coenzyme Q biosynthesis mutant with the hexaprenyl diphosphate synthase gene. | nih.govasm.org |
Applications and Future Research Directions in All Trans Hexaprenyl Diphosphate Research
Metabolic Engineering and Synthetic Biology Applications
Metabolic engineering and synthetic biology are powerful tools for manipulating the intricate chemical pathways within cells. lbl.gov In the context of all-trans-hexaprenyl diphosphate (B83284), these disciplines offer the potential to redesign microorganisms to produce valuable isoprenoid-based products. lbl.gov
The chain length of isoprenoid compounds is a critical determinant of their function. The biosynthesis of these chains is catalyzed by a class of enzymes known as isoprenyl diphosphate synthases (IDS). researchgate.net These enzymes sequentially add five-carbon isopentenyl diphosphate (IPP) units to an allylic diphosphate primer, resulting in polyisoprenoid diphosphates of specific lengths. nih.gov
Researchers are exploring methods to engineer these enzymes to produce isoprenoid chains of a desired length. This can be achieved through techniques like site-directed mutagenesis, which can alter the enzyme's active site to control the number of IPP units that are added. nih.gov The ability to dictate the final chain length of molecules like all-trans-hexaprenyl diphosphate is significant because it allows for the customized production of specific isoprenoids for various applications.
| Enzyme Class | Function | Engineering Goal |
| Isoprenyl Diphosphate Synthases (IDS) | Catalyze the elongation of isoprenoid chains by adding isopentenyl diphosphate (IPP) units. researchgate.netnih.gov | Modify enzyme structure to control the final chain length of the isoprenoid product. nih.gov |
| Hexaprenyl Diphosphate Synthase | Specifically synthesizes all-trans-hexaprenyl diphosphate. hmdb.ca | Alter specificity to produce isoprenoid chains of different lengths. |
The precise control over isoprenoid chain length is a key area of research, with significant implications for the production of biofuels, pharmaceuticals, and other high-value chemicals.
All-trans-hexaprenyl diphosphate is a direct precursor to the side chain of ubiquinone-6 (Coenzyme Q6), a vital component of the electron transport chain in some organisms. hmdb.caresearchgate.net By engineering the metabolic pathways leading to all-trans-hexaprenyl diphosphate, it is possible to increase the production of ubiquinone and other downstream metabolites.
One strategy involves the overexpression of key enzymes in the isoprenoid biosynthesis pathway. For instance, enhancing the expression of enzymes in the methylerythritol phosphate (MEP) pathway has been shown to increase the supply of precursors for ubiquinone synthesis, leading to higher yields. nih.gov In one study, optimizing the expression of both upstream and downstream pathway enzymes resulted in a nearly twofold increase in Coenzyme Q10 production. nih.gov
| Metabolite | Precursor | Engineering Strategy | Outcome |
| Ubiquinone-6 (Coenzyme Q6) | All-trans-hexaprenyl diphosphate hmdb.ca | Overexpression of key enzymes in the isoprenoid biosynthesis pathway. nih.gov | Increased production of ubiquinone for nutritional supplements and therapeutic uses. nih.govnih.gov |
This approach has significant commercial potential, as ubiquinone is widely used in dietary supplements and has therapeutic applications.
Development of Targeted Enzyme Inhibitors
The enzymes involved in the biosynthesis of all-trans-hexaprenyl diphosphate are attractive targets for the development of new drugs. By inhibiting these enzymes, it is possible to disrupt essential metabolic pathways in pathogenic organisms.
The isoprenoid biosynthesis pathway is essential for the survival of many pathogens. portlandpress.com For example, the MEP pathway is utilized by most bacteria but is absent in humans, making it an ideal target for the development of new antibacterial agents. portlandpress.com
Researchers are actively searching for small molecules that can inhibit the enzymes of this pathway, such as hexaprenyl diphosphate synthase. The development of such inhibitors could lead to a new class of antibiotics with a novel mechanism of action. Furthermore, inhibitors of enzymes like farnesyl diphosphate synthase are being investigated as potential treatments for diseases caused by trypanosomatidae parasites. mdpi.com
| Enzyme Target | Pathway | Potential Application |
| Hexaprenyl Diphosphate Synthase | Isoprenoid Biosynthesis | Development of novel antibacterial agents. portlandpress.com |
| Farnesyl Diphosphate Synthase | Isoprenoid Biosynthesis | Anti-parasitic drugs for diseases like Chagas disease and leishmaniasis. mdpi.com |
The modulation of isoprenoid biosynthesis pathways through targeted inhibitors is a promising area of pharmaceutical research. portlandpress.com
Emerging Research Themes in Isoprenoid Metabolism and Enzyme Evolution
The field of isoprenoid metabolism is constantly evolving, with several new research themes emerging.
Pathway Discovery: While the mevalonate (MVA) and MEP pathways are the two major routes for isoprenoid biosynthesis, recent research has uncovered variations and alternative pathways in different organisms, particularly in archaea. frontiersin.orgnih.gov The continued exploration of microbial diversity is likely to reveal even more novel biochemical strategies for isoprenoid synthesis.
Enzyme Evolution: The study of the evolutionary history of isoprenoid biosynthesis enzymes provides insights into the origins of metabolic diversity. hhu.depnas.org Phylogenetic analyses suggest that the MVA pathway is ancient and originated in archaea, while the MEP pathway is characteristic of bacteria. nih.govhhu.depnas.org Understanding the evolutionary relationships between these enzymes can aid in their engineering for specific purposes.
Mechanistic Enzymology: Detailed studies of the catalytic mechanisms of isoprenoid biosynthesis enzymes are crucial for understanding how they function and for designing effective inhibitors. doaj.org Researchers are using a combination of structural biology, computational modeling, and kinetic analysis to unravel the intricate details of these enzymatic reactions.
These emerging themes are expanding our fundamental understanding of isoprenoid metabolism and will undoubtedly lead to new applications in the future.
Q & A
Q. What enzymatic pathways synthesize all-trans-hexaprenyl diphosphate(3-), and how can these be experimentally validated?
All-trans-hexaprenyl diphosphate(3-) is synthesized via prenyltransferase enzymes, such as hexaprenyl diphosphate synthase (HexPS). This enzyme catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP). Experimental validation involves:
- Enzyme assays : Purify HexPS and monitor product formation using radiolabeled IPP or GGPP substrates, followed by liquid chromatography (LC) coupled with mass spectrometry (MS) for structural confirmation .
- Kinetic analysis : Measure substrate specificity and catalytic efficiency using steady-state kinetics under varying pH, temperature, and cofactor conditions .
Q. What analytical methods are recommended for quantifying all-trans-hexaprenyl diphosphate(3-) in biological samples?
- LC-MS/MS : Optimize reverse-phase LC with a C18 column and negative-ion mode MS for high sensitivity and specificity. Use stable isotope-labeled analogs (e.g., deuterated standards) for internal calibration .
- Enzymatic hydrolysis : Treat samples with phosphatases to release phosphate groups, followed by colorimetric phosphate quantification (e.g., malachite green assay) .
Q. How does all-trans-hexaprenyl diphosphate(3-) contribute to terpenoid biosynthesis in eukaryotic systems?
This compound serves as a precursor for ubiquinone (CoQ10) and dolichols. Methodological approaches include:
- Metabolic labeling : Use C- or C-labeled mevalonate in cell cultures to track incorporation into downstream terpenoids .
- Gene knockout studies : Employ CRISPR/Cas9 to disrupt HexPS in model organisms (e.g., yeast) and analyze terpenoid depletion via LC-MS .
Advanced Research Questions
Q. How can conflicting data on HexPS substrate specificity (FPP vs. GGPP) be resolved?
Q. What experimental strategies elucidate the role of all-trans-hexaprenyl diphosphate(3-) in fungal secondary metabolism?
The compound is a substrate for talaropentaene synthase (TvTS) in Talaromyces verruculosus, producing triterpenoids. Key approaches include:
- Heterologous expression : Clone TvTS into E. coli or S. cerevisiae and characterize products via NMR and GC-MS .
- Isotope tracing : Feed C-labeled hexaprenyl diphosphate to fungal cultures and monitor isotopic enrichment in talaropentaene .
Q. How do metabolic disruptions of all-trans-hexaprenyl diphosphate(3-) impact mitochondrial function in obesity models?
Downregulation of this metabolite in obese individuals correlates with CoQ10 deficiency and mitochondrial dysfunction. Investigate via:
- Metabolomics : Compare lipid profiles in obese vs. control cohorts using untargeted MS and pathway enrichment analysis (e.g., KEGG) .
- Rescue experiments : Supplement obese model organisms (e.g., mice) with CoQ10 and assess mitochondrial respiration via Seahorse assays .
Q. What computational tools model the dynamics of all-trans-hexaprenyl diphosphate(3-) in metabolic networks?
- SBML modeling : Use platforms like COPASI to simulate flux through the mevalonate pathway, incorporating enzyme kinetics and substrate concentrations .
- Machine learning : Train algorithms on omics datasets to predict regulatory nodes influencing hexaprenyl diphosphate pools .
Data Contradiction and Validation
Q. How can researchers reconcile discrepancies in reported enzymatic activities of HexPS across studies?
Variations in assay conditions (e.g., pH, divalent cations) or enzyme purity may explain contradictions. Standardize protocols by:
Q. What evidence supports the role of all-trans-hexaprenyl diphosphate(3-) in plant-pathogen interactions?
Phytoplasma-infected plants show altered metabolite levels, including upregulated hexaprenyl diphosphate. Validate via:
- Transient silencing : Use RNAi to suppress HexPS in plants and assess pathogen susceptibility .
- Metabolite profiling : Compare infected vs. healthy tissues using LC-MS and multivariate statistical tools (e.g., PCA) .
Methodological Challenges
Q. What are the limitations in synthesizing all-trans-hexaprenyl diphosphate(3-) in vitro for functional studies?
Chemical synthesis is hindered by stereochemical complexity. Workarounds include:
Q. How can researchers address low abundance of all-trans-hexaprenyl diphosphate(3-) in cellular extracts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
